molecular formula C13H19BrO2 B2919016 3-(2-Bromoethyl)adamantane-1-carboxylic acid CAS No. 256954-74-2

3-(2-Bromoethyl)adamantane-1-carboxylic acid

Cat. No.: B2919016
CAS No.: 256954-74-2
M. Wt: 287.197
InChI Key: ZRVHQPVFIIJIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromoethyl)adamantane-1-carboxylic acid is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structural properties. This compound features a bromoethyl group attached to the adamantane framework, making it a valuable intermediate in organic synthesis and various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)adamantane-1-carboxylic acid typically involves the bromination of adamantane derivatives. One common method includes the reaction of 1-adamantane carboxylic acid with bromine in the presence of a suitable catalyst. The reaction conditions often involve:

    Solvent: Chloroform or carbon tetrachloride

    Temperature: Room temperature to reflux

    Catalyst: Iron(III) bromide or aluminum bromide

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromoethyl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions:

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 3-(2-Aminoethyl)adamantane-1-carboxylic acid

    Oxidation: 3-(2-Bromoethyl)adamantane-1-carboxaldehyde

    Reduction: 3-Ethyladamantane-1-carboxylic acid

Scientific Research Applications

3-(2-Bromoethyl)adamantane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in drug design and development.

    Medicine: Explored for its antiviral and anticancer properties due to the stability and bioactivity of the adamantane core.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)adamantane-1-carboxylic acid involves its interaction with molecular targets through the bromoethyl and carboxylic acid groups. These functional groups enable the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The adamantane core provides structural stability, enhancing the compound’s efficacy and bioavailability.

Comparison with Similar Compounds

  • 1-Adamantanecarboxylic acid
  • 3-Bromoadamantane-1-carboxylic acid
  • 1-(2-Bromoethyl)adamantane

Comparison: 3-(2-Bromoethyl)adamantane-1-carboxylic acid is unique due to the presence of both a bromoethyl group and a carboxylic acid group on the adamantane framework. This dual functionality allows for versatile chemical modifications and applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

3-(2-bromoethyl)adamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO2/c14-2-1-12-4-9-3-10(5-12)7-13(6-9,8-12)11(15)16/h9-10H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVHQPVFIIJIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.